3-(4-Nitrophenoxy)propan-1-amine
Overview
Description
3-(4-Nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C₉H₁₂N₂O₃ and a molar mass of 196.2 g/mol . It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . This compound is primarily used as an intermediate in the synthesis of other organic compounds, including pesticides, pharmaceuticals, and dyes .
Preparation Methods
3-(4-Nitrophenoxy)propan-1-amine can be synthesized through several methods. One common method involves the reaction of bromopropane with nitric acid . The specific steps are as follows:
- Add nitric acid and bromopropane into a reaction bottle and control the temperature for the reaction.
- After the reaction is completed, extract and separate the reactants.
- Purify and crystallize the product to obtain high-purity this compound .
Chemical Reactions Analysis
3-(4-Nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of dyes and pesticides.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can affect biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
3-(4-Nitrophenoxy)propan-1-amine can be compared with other similar compounds such as:
3-(4-Nitrophenoxy)propan-1-ol: This compound has a hydroxyl group instead of an amine group.
3-(4-Nitrophenoxy)propanoic acid: This compound has a carboxyl group instead of an amine group.
4-Nitrophenol: This compound lacks the propan-1-amine chain and has a hydroxyl group directly attached to the benzene ring.
These compounds share similar structural features but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
3-(4-nitrophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSYPZEHFBRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309029 | |
Record name | 3-(4-nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100841-04-1 | |
Record name | 3-(4-Nitrophenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100841-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-nitrophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.